2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is a heterocyclic compound that features a unique structure combining a pyrimidine ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by cyclization reactions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Substitution: The nitro group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 2-(4-aminophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)benzofuran: Another compound with a nitro group and a fused ring system, used in similar applications.
4,40-diamino-4”-(5H-dibenzo[b,f]azepin-5-yl)triphenylamine: A compound with a similar azepine structure, used in the synthesis of polyamides.
Uniqueness
2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is unique due to its specific ring fusion and the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-4-one |
InChI |
InChI=1S/C15H15N3O3/c19-15-10-13(11-5-7-12(8-6-11)18(20)21)16-14-4-2-1-3-9-17(14)15/h5-8,10H,1-4,9H2 |
InChI Key |
KSBNCAJIDPMHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=CC(=O)N2CC1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.